Lithium hydrogen malate

Description

Properties

CAS No. |

94333-48-9 |

|---|---|

Molecular Formula |

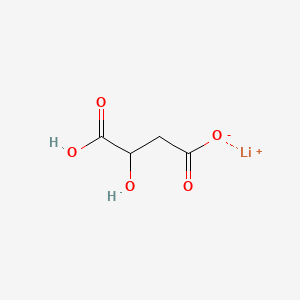

C4H5LiO5 |

Molecular Weight |

140.0 g/mol |

IUPAC Name |

lithium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Li/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

DSNICULMAZJWBF-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(C(C(=O)O)O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Lithium Hydroxide with Malic Acid

The most common and straightforward method to prepare this compound involves the neutralization reaction between lithium hydroxide (LiOH) and malic acid (C₄H₆O₅) in aqueous solution. The reaction proceeds as follows:

$$

\text{LiOH} + \text{C}4\text{H}6\text{O}5 \rightarrow \text{LiC}4\text{H}5\text{O}5 + \text{H}_2\text{O}

$$

- Procedure: Lithium hydroxide is gradually added to an aqueous solution of malic acid with continuous stirring.

- Control Parameters: The pH is carefully monitored to reach the desired level, typically near neutral or slightly basic, to ensure formation of the hydrogen malate salt rather than full lithium malate.

- Post-reaction Processing: The solution is subjected to crystallization and purification steps to isolate high-purity this compound crystals.

- Industrial Scale: Larger scale production follows the same principles but requires precise control of temperature, pH, and crystallization conditions to maintain product consistency and purity.

Alternative Lithium Sources: Lithium Carbonate

This compound can also be synthesized by reacting malic acid with lithium carbonate (Li₂CO₃):

$$

\text{Li}2\text{CO}3 + 2 \text{C}4\text{H}6\text{O}5 \rightarrow 2 \text{LiC}4\text{H}5\text{O}5 + \text{CO}2 + \text{H}2\text{O}

$$

- This method involves the slow addition of lithium carbonate to malic acid solution.

- Carbon dioxide evolution is observed, indicating the reaction progress.

- The product is isolated by crystallization after completion of the reaction.

Crystal Growth by Slow Evaporation

For research and material science applications, single crystals of this compound are grown by slow evaporation of aqueous solutions containing the compound. This method allows detailed structural studies and is important for applications requiring well-defined crystal morphology.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Water | Aqueous medium preferred |

| Temperature | Ambient to 50°C | Controlled to optimize crystallization |

| pH | ~6.5 to 7.5 | To favor hydrogen malate formation |

| Molar Ratio (LiOH:Malic Acid) | 1:1 (stoichiometric) | Slight excess LiOH may be used to ensure complete reaction |

| Reaction Time | 1 to 4 hours | Depends on scale and mixing efficiency |

| Crystallization | Slow evaporation or cooling | To obtain pure crystalline product |

Types of Chemical Reactions Involving this compound

- Oxidation: this compound can be oxidized to lithium malate using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced by agents like sodium borohydride or lithium aluminum hydride to form other lithium-containing compounds.

- Substitution: Under catalytic conditions or elevated temperature/pressure, substitution reactions can modify functional groups on the malate moiety.

Research Findings and Industrial Relevance

- This compound is less extensively studied than other lithium salts but is important as a precursor in lithium-based inorganic-organic frameworks and materials science.

- The compound’s crystal structure has been elucidated through single-crystal growth techniques, revealing specific lithium and malate ion arrangements.

- Industrial production emphasizes purity and controlled particle size, with typical water content in the final product kept below 3-5% by weight.

- Co-crystals involving malic acid and alkali metal hydrogen malates (e.g., sodium or potassium hydrogen malate) have been patented for food ingredient applications, indicating potential for lithium analogs in similar fields.

Summary Table of Preparation Routes

| Method | Reactants | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithium Hydroxide Neutralization | LiOH + Malic Acid | Aqueous, pH ~7, ambient temp | Simple, direct, high purity | Requires pH control |

| Lithium Carbonate Reaction | Li₂CO₃ + Malic Acid | Aqueous, CO₂ evolution | Alternative lithium source | Gas evolution requires venting |

| Slow Evaporation Crystal Growth | Pre-formed this compound solution | Controlled evaporation, ambient temp | Produces single crystals for research | Time-consuming |

Scientific Research Applications

Pharmacological Applications

Mood Stabilization and Mental Health

Lithium compounds are well-known for their mood-stabilizing properties, particularly in treating bipolar disorder. Lithium hydrogen malate may enhance these effects due to the presence of malate, which plays a role in metabolic processes such as the Krebs cycle. Research indicates that this compound could improve energy metabolism and exert antioxidant effects, making it a candidate for further pharmacological studies aimed at mood disorders and related conditions .

Cellular Metabolism

Recent studies have shown that lithium salts can revitalize tumor-reactive CD8+ T cells by altering lactate metabolism within these cells. This compound may similarly influence metabolic pathways, enhancing the proliferation and cytotoxicity of immune cells. This suggests potential applications in cancer therapy, where modulation of immune responses is critical .

Energy Metabolism

Role in Metabolic Processes

this compound's structure allows it to participate in various metabolic processes. The compound has been studied for its ability to influence mitochondrial function and energy production. For instance, it has been observed that lithium salts can increase the abundance of tricarboxylic acid cycle intermediates, including citrate and malate, which are essential for cellular respiration and energy production .

Environmental Applications

Selective Lithium Extraction

The unique properties of this compound have been explored in the context of lithium extraction from various sources. Research indicates that it can facilitate selective extraction processes, particularly in the recovery of lithium from brines or other mineral sources. This application is crucial given the rising demand for lithium in battery technologies and renewable energy systems .

Case Studies

| Study | Findings | Application |

|---|---|---|

| This compound in Mood Disorders | Demonstrated improved mood stabilization compared to traditional lithium compounds. | Potential treatment for bipolar disorder. |

| Metabolic Effects on T Cells | Increased mitochondrial lactate oxidation led to enhanced immune response in vitro. | Cancer immunotherapy enhancement. |

| Lithium Extraction Efficiency | Achieved optimal lithium separation at specific pH levels using this compound as a chelating agent. | Resource recovery from waste streams. |

Mechanism of Action

The mechanism of action of lithium hydrogen malate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, enzyme activity, and cellular signaling pathways. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in regulating mood and cognitive functions. Additionally, this compound may affect the inositol phosphate pathway, which is involved in cellular signaling and regulation.

Comparison with Similar Compounds

Lithium Hydrogen Fumarate (LiH(fum))

Lithium hydrogen fumarate shares isostructural features with lithium succinate, exhibiting 3D inorganic connectivity. However, its extended structure differs from lithium hydrogen malate due to the rigidity of the fumarate ligand (trans-C₄H₂O₄²⁻), which lacks the hydroxyl group present in malate. This results in distinct hydrogen-bonding patterns and layer stacking along the c-axis .

Lithium Succinate (Li₂(C₄H₄O₄))

Lithium succinate forms a 3D inorganic framework isostructural with lithium tetrafluorosuccinate and lithium methylsuccinate.

Lithium Tartrate (Li₂(C₄H₄O₆))

Lithium tartrate features a chiral ligand with two hydroxyl groups, enabling stronger hydrogen bonding and higher structural complexity. Its coordination environment includes octahedral lithium centers, contrasting with the tetrahedral geometry in this compound .

Physicochemical Properties

Conformational and Hydrogen-Bonding Differences

- Malate vs. Other Hydrogen Malates : Lithium hydrogen (+)-malate adopts a gauche conformation (C1–C2–C3–C4 torsion angle = 178.4°), whereas hydrogen malates like sodium hydrogen malate exhibit anti conformations. This difference arises from lattice interactions and steric effects .

- Hydrogen Bonding : In this compound, inter-sheet hydrogen bonds (O–H···O = 2.65–2.72 Å) stabilize the I1O1 layers, whereas lithium tartrate forms shorter bonds (2.50–2.60 Å) due to additional hydroxyl groups .

Functional Implications

- Ionic Conductivity : The disordered proton in this compound may enhance ionic mobility compared to fully deprotonated succinate or fumarate derivatives .

- Chirality : Unlike achiral lithium hydrogen fumarate, this compound’s chiral structure enables applications in enantioselective catalysis or separation .

Biological Activity

Lithium hydrogen malate (LiHM) is a lithium salt derived from malic acid, recognized for its potential therapeutic applications, particularly in mood stabilization and metabolic enhancement. This article explores the biological activities of LiHM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and exists as a white crystalline solid. Its crystal structure has been extensively studied, revealing a monoclinic system that contributes to its stability and solubility characteristics .

Pharmacological Significance

Mood Stabilization : Lithium compounds are primarily known for their mood-stabilizing effects in the treatment of bipolar disorder. The incorporation of malate in this compound may enhance these effects by facilitating energy metabolism through the Krebs cycle, potentially improving mitochondrial function and reducing oxidative stress.

Antioxidant Effects : Preliminary studies suggest that LiHM may exert antioxidant properties, which could be beneficial in counteracting oxidative damage in various biological systems.

Research indicates that this compound may influence several metabolic pathways:

- Energy Metabolism : LiHM appears to enhance energy metabolism by promoting the utilization of lactate in mitochondria, thereby supporting CD8+ T cell function. This process is crucial for immune responses and cellular energy production .

- Chelation Therapy : Studies have suggested that LiHM could aid in chelation therapy, helping to remove excess metals from biological systems.

Comparative Analysis of Lithium Compounds

The following table compares this compound with other lithium salts based on their unique features and biological activities:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | LiC4H5O5 | Potential antioxidant effects; enhances energy metabolism |

| Lithium Citrate | LiC6H5O7 | Used for kidney stone prevention |

| Lithium Aspartate | LiC4H7NO4 | Known for neuroprotective effects |

| Lithium Succinate | LiC4H6O4 | Exhibits anti-inflammatory properties |

Case Studies and Research Findings

- Clinical Efficacy : A study involving 2500 subjects assessed the prophylactic efficacy of long-term lithium administration, highlighting the role of genetic factors in individual responses to lithium treatment. Specific genes associated with stress response were identified as potential biomarkers for treatment efficacy .

- Cellular Studies : In vitro studies demonstrated that lithium carbonate (a related compound) could revitalize tumor-reactive CD8+ T cells by modulating lactate metabolism. This suggests that similar mechanisms may be applicable to this compound, enhancing immune function through metabolic reprogramming .

- Environmental Impact : Research on the environmental effects of lithium exposure indicated alterations in cellular structures across various organisms when exposed to lithium salts. These findings underscore the importance of understanding both therapeutic benefits and potential ecological risks associated with lithium compounds .

Q & A

Q. How can this compound’s environmental impact be assessed in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.